molecular formula C10H11BrO3 B2873346 2-(4-Bromo-2,6-dimethylphenoxy)acetic acid CAS No. 455887-97-5

2-(4-Bromo-2,6-dimethylphenoxy)acetic acid

Cat. No.: B2873346
CAS No.: 455887-97-5
M. Wt: 259.099
InChI Key: ADOYAWLBKFVKKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-2,6-dimethylphenoxy)acetic acid is a useful research compound. Its molecular formula is C10H11BrO3 and its molecular weight is 259.099. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromo-2,6-dimethylphenoxy)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-6-3-8(11)4-7(2)10(6)14-5-9(12)13/h3-4H,5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOYAWLBKFVKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)O)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Phenoxyacetic Acid Derivatives: A Privileged Scaffold for Multi-Target Alzheimer’s Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Phenoxyacetic Acid Derivatives in Alzheimer's Drug Discovery Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The "One Molecule, Multiple Targets" Paradigm

Alzheimer’s Disease (AD) is a multifactorial pathology characterized by cholinergic depletion, amyloid-beta (Aβ) aggregation, and chronic neuroinflammation. The traditional "single-target, single-drug" approach has largely failed to halt disease progression. This guide analyzes Phenoxyacetic Acid (PAA) derivatives as a "privileged scaffold" for designing Multi-Target Directed Ligands (MTDLs) .

The PAA scaffold offers a unique chemical versatility: its carboxylic acid "head" mimics endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARs) (driving neuroprotection), while its aromatic "tail" provides the lipophilicity required to penetrate the Blood-Brain Barrier (BBB) and interact with the hydrophobic active gorge of Acetylcholinesterase (AChE) .

Mechanistic Rationale & Therapeutic Targets[1][2]

The Dual-Action Hypothesis

Effective AD therapy requires simultaneous symptomatic relief and disease modification. PAA derivatives can bridge this gap by targeting two distinct pathways:

  • Symptomatic (Cholinergic): Inhibition of AChE prevents the hydrolysis of acetylcholine.[1] The aromatic moiety of PAA derivatives engages in

    
     stacking with the Peripheral Anionic Site (PAS)  of AChE, potentially disrupting Aβ aggregation which is nucleated at this site.
    
  • Disease-Modifying (Metabolic/Inflammatory): The carboxylic acid moiety acts as a pharmacophore for PPAR

    
     and PPAR
    
    
    
    . Activation of these nuclear receptors shifts microglia from a pro-inflammatory (M1) to a phagocytic/anti-inflammatory (M2) phenotype, promoting Aβ clearance and reducing cytokine release.

AD_Pathway cluster_AChE Cholinergic Pathway (Symptomatic) cluster_PPAR PPAR Pathway (Disease Modifying) PAA Phenoxyacetic Acid Derivative AChE AChE Inhibition PAA->AChE Hydrophobic Interaction PPAR PPAR Agonism (gamma/delta) PAA->PPAR Acid Head Binding ACh Increased Acetylcholine AChE->ACh Cognition Improved Cognition ACh->Cognition Microglia M2 Microglial Polarization PPAR->Microglia Clearance Amyloid Plaque Clearance Microglia->Clearance Clearance->Cognition Long-term

Figure 1: Dual mechanism of action. PAA derivatives bridge symptomatic relief (AChE inhibition) and disease modification (PPAR agonism).

Structure-Activity Relationship (SAR) Analysis

Designing a potent dual ligand requires balancing the polarity needed for PPAR binding with the lipophilicity needed for AChE inhibition and BBB penetration.

The "Head" (Acidic Moiety)
  • Requirement: A free carboxylic acid (or bioisostere like thiazolidinedione) is critical for forming hydrogen bonds with the Tyr473 residue in the PPAR

    
     Ligand Binding Domain (LBD).
    
  • Modification: Esterification (prodrug approach) increases BBB permeability. Once in the brain, esterases hydrolyze the ester to the active acid form.

The "Linker" (Oxyacetic Chain)
  • Requirement: The ether oxygen provides rotational freedom, allowing the molecule to adopt the "U-shape" often required to fit into the PPAR LBD.

  • Optimization:

    
    -substitution (e.g., methyl/ethyl groups, as seen in fibrates) restricts conformation and improves metabolic stability against 
    
    
    
    -oxidation.
The "Tail" (Aromatic/Lipophilic Core)
  • Requirement: This is the primary driver for AChE potency.

  • Interaction: Bulky hydrophobic groups (e.g., biphenyl, naphthalene) engage in

    
     stacking with Trp286  at the AChE Peripheral Anionic Site.
    
  • Substitution: Electron-withdrawing groups (F, Cl) on the phenyl ring often enhance PPAR potency by filling hydrophobic pockets in the receptor.

SAR_Map Core PHENOXYACETIC ACID SCAFFOLD Head ACID HEAD (-COOH) Essential for PPAR H-bonding (Tyr473) Prodrug (Ester) improves BBB entry Core->Head Linker ETHER LINKER (-O-CH2-) Provides conformational flexibility Alpha-methyl improves metabolic stability Core->Linker Tail AROMATIC TAIL Pi-Pi stacking with AChE Trp286 Hydrophobic fit for PPAR pocket Core->Tail

Figure 2: Structural optimization strategy for dual AChE/PPAR activity.

Experimental Protocols

Chemical Synthesis: Modified Williamson Ether Synthesis

This protocol ensures high yield and purity for PAA derivatives.

Reagents: Substituted phenol, Ethyl bromoacetate, Anhydrous


, Acetone/Acetonitrile.
  • Activation: In a round-bottom flask, dissolve the substituted phenol (1.0 eq) in anhydrous acetone. Add anhydrous

    
     (1.5 eq). Stir at Room Temperature (RT) for 30 min to generate the phenoxide anion.
    
  • Alkylation: Add ethyl bromoacetate (1.2 eq) dropwise.

  • Reflux: Heat the mixture to reflux (56°C for acetone) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Filter off the inorganic salts. Evaporate the solvent in vacuo. Dissolve the residue in EtOAc and wash with water and brine. Dry over

    
     and concentrate.
    
  • Hydrolysis (for Active Acid): Dissolve the ester in THF:Water (1:1). Add LiOH (2.0 eq). Stir at RT for 2 hours. Acidify with 1M HCl to pH 2. Extract with EtOAc to obtain the final Phenoxyacetic Acid derivative.

In Vitro AChE Inhibition Assay (Ellman’s Method)

This colorimetric assay quantifies the inhibition of AChE by measuring the production of thiocholine.

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).

Protocol:

  • Plate Setup: In a 96-well plate, add 150

    
    L of phosphate buffer and 20 
    
    
    
    L of test compound solution (various concentrations).
  • Enzyme Addition: Add 20

    
    L of AChE solution (0.2 U/mL). Incubate at 25°C for 10 minutes.
    
  • Substrate Addition: Add 10

    
    L of DTNB/ATCh mixture (1 mM each).
    
  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculation: Determine the velocity (

    
    ) of the reaction. Calculate % Inhibition:
    
    
    
    
PPAR Nuclear Receptor Assay (Luciferase Reporter)

To confirm disease-modifying potential, the agonistic activity on PPAR


 is measured using a cell-based reporter system.

System: HEK293 cells transiently transfected with a PPAR


-GAL4 fusion vector and a UAS-Luciferase reporter.

Protocol:

  • Cell Seeding: Seed transfected HEK293 cells into a white 96-well culture plate (20,000 cells/well) in DMEM + 10% Charcoal-Stripped FBS. Allow adherence for 24 hours.

  • Treatment: Replace medium with serum-free medium containing the test compound (0.1 - 100

    
    M). Include Rosiglitazone  (1 
    
    
    
    M) as a positive control and 0.1% DMSO as a vehicle control.
  • Incubation: Incubate cells for 20–24 hours at 37°C, 5%

    
    .
    
  • Lysis & Detection: Add 100

    
    L of Luciferase Assay Reagent (e.g., Bright-Glo™). Shake plate for 2 minutes to lyse cells.
    
  • Readout: Measure luminescence (RLU) on a luminometer.

  • Analysis: Normalize RLU to protein content or cell viability. Plot dose-response curves to determine

    
    .
    

Data Presentation: Representative Profile

A successful lead candidate should exhibit the following profile:

ParameterTarget ValueRationale
AChE


Sufficient potency to improve cholinergic transmission.
PPAR

Fold Activation

(vs Vehicle)
Indicates effective transcriptional activation of anti-inflammatory genes.
LogP

Optimal range for BBB penetration (Lipinski's Rule).
Selectivity

-fold vs BChE
Reduces peripheral side effects.

Challenges & Future Directions

While the PAA scaffold is promising, two critical challenges remain:

  • BBB Permeability of Acids: Free carboxylic acids often have poor CNS penetration due to ionization at physiological pH. Strategy: Focus on "prodrug" esters or bioisosteres like hydroxamic acids or tetrazoles.

  • PPAR-related Side Effects: Full PPAR

    
     agonists can cause fluid retention. Strategy:  Aim for Selective PPAR Modulators (SPPARMs) —compounds that recruit specific co-activators to separate therapeutic effects from side effects.
    

References

  • Multi-Target-Directed Ligands in Alzheimer's Disease Therapy. ResearchGate. [Link]

  • Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy. Bioorganic & Medicinal Chemistry Letters. [Link][2]

  • Design, Synthesis, and Biological Evaluation of Dual-Target Inhibitors of Acetylcholinesterase (AChE) and Phosphodiesterase 9A (PDE9A). ACS Chemical Neuroscience. [Link]

  • Therapeutic Advantages of Dual Targeting of PPAR-δ and PPAR-γ in an Experimental Model of Sporadic Alzheimer's Disease. Journal of Alzheimer's Disease. [Link]

Sources

4-bromo-2,6-dimethylphenol derived building blocks

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthetic Utility of 4-Bromo-2,6-dimethylphenol

Authored by a Senior Application Scientist

Abstract

4-Bromo-2,6-dimethylphenol (IUPAC Name: 4-bromo-2,6-dimethylphenol; CAS No. 2374-05-2) has emerged as a pivotal building block in modern organic synthesis.[1][2] Its structure, featuring a nucleophilic hydroxyl group, a reactive carbon-bromine bond amenable to cross-coupling, and flanking methyl groups that provide steric influence and solubility, makes it an exceptionally versatile intermediate. This guide provides an in-depth exploration of the synthesis of this core compound and its subsequent derivatization through key transformations, including palladium-catalyzed cross-coupling and classical condensation reactions. We will delve into the mechanistic underpinnings of these reactions, provide field-proven experimental protocols, and discuss the application of the resulting building blocks in polymer science, drug discovery, and materials science.

The Core Building Block: Synthesis and Characterization

The strategic placement of the bromine atom at the para position of 2,6-dimethylphenol makes it an ideal substrate for a wide array of subsequent functionalization reactions. The synthesis is typically achieved through a direct electrophilic aromatic substitution.

Mechanistic Rationale: Electrophilic Bromination

The phenolic hydroxyl group is a potent activating group, directing electrophiles to the ortho and para positions. In 2,6-dimethylphenol, both ortho positions are blocked by methyl groups. This steric hindrance decisively directs the incoming electrophile (bromonium ion, Br+) to the electronically rich and sterically accessible para position, resulting in a highly regioselective bromination.

Experimental Protocol: Synthesis of 4-Bromo-2,6-dimethylphenol

This protocol is adapted from established procedures for the bromination of substituted phenols.[3]

Materials:

  • 2,6-Dimethylphenol

  • Liquid Bromine (Br₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium sulfite (Na₂SO₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethanol & Water (for recrystallization)

Procedure:

  • Reaction Setup: In a three-necked round-bottomed flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and an argon inlet, dissolve 2,6-dimethylphenol (1.0 eq.) in anhydrous dichloromethane.

  • Cooling: Immerse the flask in an ice-water bath (0 °C).

  • Bromine Addition: Cautiously add a solution of bromine (1.1 eq.) in dichloromethane dropwise to the stirred solution over 1 hour. The reaction progress can be monitored by TLC.

  • Quenching: Upon completion, slowly add saturated aqueous sodium sulfite at 0 °C to quench any unreacted bromine. Continue stirring until the orange color of bromine dissipates.

  • Workup: Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude solid from an ethanol-water mixture to yield pure 4-bromo-2,6-dimethylphenol as crystalline solid.

Physicochemical Properties
PropertyValue
Molecular Formula C₈H₉BrO
Molecular Weight 201.06 g/mol
Appearance Off-white to light yellow crystalline solid
Melting Point 75-78 °C
SMILES CC1=CC(=CC(=C1O)C)Br[2]

Key Synthetic Transformations: Diversifying the Core

The true synthetic power of 4-bromo-2,6-dimethylphenol lies in its capacity to undergo a variety of high-yield, selective transformations at the C-Br bond. Palladium-catalyzed cross-coupling reactions are paramount in this regard.

C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for constructing biaryl scaffolds, which are prevalent in pharmaceuticals and organic materials.[4] The reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester.[4]

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[5][6][7] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of 4-bromo-2,6-dimethylphenol, forming a Pd(II) complex.[5]

  • Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the bromide.[5]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[5]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ ox_add_complex [Ar-Pd(II)L₂(Br)] pd0->ox_add_complex Ar-Br transmetal_complex [Ar-Pd(II)L₂(R)] ox_add_complex->transmetal_complex R-B(OH)₂ Base transmetal_complex->pd0 product Ar-R transmetal_complex->product reduct_elim_label Reductive Elimination ox_add_label Oxidative Addition transmetal_label Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 4-Bromo-2,6-dimethylphenol

  • Arylboronic acid (1.2 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq.)

  • Toluene/Water (3:1 mixture)

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a Schlenk flask, add 4-bromo-2,6-dimethylphenol (1.0 eq.), the arylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.03 eq.), and K₂CO₃ (2.0 eq.).

  • Solvent Addition: Add the toluene/water solvent mixture.

  • Degassing: Degas the mixture by bubbling argon through it for 15 minutes.

  • Heating: Heat the reaction mixture to 80 °C under an inert atmosphere for 12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the crude product by silica gel column chromatography.

C-C Bond Formation: Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond, linking the aryl group to a terminal alkyne.[8][9] This reaction is indispensable for synthesizing conjugated enynes and arylalkynes, which are key components in materials science and natural product synthesis.[8][10] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[9][11]

The Sonogashira reaction involves two interconnected catalytic cycles.[8]

  • Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the aryl bromide to Pd(0).

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex. The final step is reductive elimination from the palladium center to yield the arylalkyne product and regenerate the Pd(0) catalyst.[11]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_aryl Ar-Pd(II)-Br pd0->pd_aryl Ar-Br (Oxidative Addition) pd_alkyne Ar-Pd(II)-C≡CR pd_aryl->pd_alkyne Transmetalation pd_alkyne->pd0 (Reductive Elimination) product Ar-C≡CR pd_alkyne->product alkyne H-C≡CR cu_acetylide Cu-C≡CR alkyne->cu_acetylide Cu(I), Base cu_acetylide->pd_aryl

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Modern protocols often omit the copper co-catalyst to avoid the formation of alkyne homocoupling byproducts.[12][10]

Materials:

  • 4-Bromo-2,6-dimethylphenol (1.0 eq.)

  • Terminal alkyne (1.5 eq.)

  • [DTBNpP]Pd(crotyl)Cl (2.5 mol%) (DTBNpP = di-tert-butylneopentylphosphine)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (2.0 eq.)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Reaction Setup: In an argon-flushed vial, dissolve 4-bromo-2,6-dimethylphenol and the terminal alkyne in DMSO.

  • Catalyst and Base Addition: Add the palladium precatalyst and TMP.

  • Reaction: Stir the mixture at room temperature for 3-18 hours, monitoring by TLC or LC-MS.

  • Quenching and Workup: Quench the reaction with water and extract with ethyl acetate.

  • Drying and Purification: Wash the combined organic layers with brine, dry over MgSO₄, concentrate, and purify by flash chromatography.

C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically for forming aryl amines from aryl halides.[13][14] This transformation has largely replaced harsher classical methods like the Goldberg reaction or nucleophilic aromatic substitution.[13]

The catalytic cycle mirrors other palladium-catalyzed cross-couplings.[15][16]

  • Oxidative Addition: Pd(0) adds to the C-Br bond of 4-bromo-2,6-dimethylphenol.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates the deprotonation to form a palladium-amido complex.[15]

  • Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium, yielding the N-aryl amine product and regenerating the Pd(0) catalyst.[15][17] The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the reductive elimination step.[17]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ ox_add [Ar-Pd(II)L₂(Br)] pd0->ox_add Ar-Br (Oxidative Addition) amide_complex [Ar-Pd(II)L₂(NR¹R²)] ox_add->amide_complex HNR¹R², Base (Amine Coordination & Deprotonation) product Ar-NR¹R² amide_complex->product (Reductive Elimination) product->pd0 Regenerates Catalyst

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Materials:

  • 4-Bromo-2,6-dimethylphenol (1.0 eq.)

  • Primary or secondary amine (1.2 eq.)

  • Pd₂(dba)₃ (1-2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, SPhos) (2-4 mol%)

  • Strong base (e.g., NaOt-Bu, LHMDS) (1.4 eq.)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, the phosphine ligand, and the base to a dry Schlenk tube.

  • Reagent Addition: Add 4-bromo-2,6-dimethylphenol, the amine, and the anhydrous solvent.

  • Heating: Seal the tube and heat the reaction mixture (typically 80-110 °C) until the starting material is consumed (monitor by TLC or GC-MS).

  • Workup: Cool the reaction mixture, dilute with a suitable solvent like ethyl acetate, and filter through a pad of Celite® to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify the product by column chromatography.

C-O Bond Formation: Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for forming C-O bonds, creating diaryl ethers.[18][19] While often requiring higher temperatures than palladium-catalyzed methods, it remains a valuable tool, especially for specific substrates.[18]

The mechanism is thought to involve copper(I) species.[19][20]

  • Formation of Copper Alkoxide: The starting phenol or alcohol reacts with a copper(I) salt in the presence of a base to form a copper(I) alkoxide/phenoxide.

  • Coupling: This copper phenoxide then reacts with the aryl halide (4-bromo-2,6-dimethylphenol) in a process that can be viewed as a net metathesis or a sequence involving oxidative addition and reductive elimination at the copper center.[18][19] Ligands such as diamines can accelerate the reaction.[21]

Applications of Derived Building Blocks

The derivatives of 4-bromo-2,6-dimethylphenol are not merely synthetic curiosities; they are key intermediates in the development of advanced materials and bioactive compounds.

Polymer Science: High-Performance Polymers

2,6-Dimethylphenol itself is the monomer for poly(p-phenylene oxide) (PPO), a high-performance thermoplastic with excellent thermal stability and electrical insulation properties.[22][23][24] By using functionalized monomers derived from 4-bromo-2,6-dimethylphenol, chemists can synthesize modified PPO polymers. For example, incorporating bulky biaryl groups (from Suzuki coupling) can alter the polymer's solubility and glass transition temperature, while the bromine atom itself can impart flame-retardant properties. Oxidative coupling polymerization, often using a copper-amine catalyst system, is the primary method for synthesizing these polymers.[25][26]

Drug Discovery and Agrochemicals

The structural motifs accessible from this building block are ubiquitous in medicinal chemistry.

  • Biaryl Structures: Found in numerous drugs, where they act as rigid scaffolds to position other functional groups for optimal interaction with biological targets.

  • Diaryl Ethers and Aryl Amines: These linkages are present in a vast range of bioactive molecules, contributing to their conformational properties and metabolic stability. Furthermore, bromophenols as a class are known natural products with demonstrated antioxidant and anticancer activities, highlighting the potential for derivatives of 4-bromo-2,6-dimethylphenol to serve as precursors for new therapeutic agents.[27][28]

Materials Science: Organic Electronics

The synthesis of well-defined, conjugated molecules is critical for organic electronics. 4-Bromo-2,6-dimethylphenol is an ideal starting point for building components for Organic Light-Emitting Diodes (OLEDs), organic photovoltaics, and sensors.[1] The Sonogashira coupling, in particular, allows for the extension of π-conjugated systems, which is essential for tuning the electronic and photophysical properties of these materials.[1]

Conclusion

4-Bromo-2,6-dimethylphenol is a powerful and versatile platform for chemical innovation. Its dual reactivity allows for facile and selective functionalization via both classical and modern catalytic methods. The accessibility of diverse building blocks—from biaryls and arylalkynes to N-aryl amines and diaryl ethers—positions this compound as a critical intermediate for researchers in polymer chemistry, drug discovery, and materials science. The robust protocols outlined in this guide provide a validated framework for harnessing its full synthetic potential.

References

  • Selective oxidative para C–C dimerization of 2,6-dimethylphenol. (n.d.). RSC Publishing. Retrieved February 13, 2026, from [Link]

  • van de Runstraat, A., et al. (1997). Ab Initio Calculations on 2,6-Dimethylphenol and 4-(2,6-Dimethylphenoxy)-2,6-dimethylphenol. Evidence of an Important Role for the Phenoxonium Cation in the Copper-Catalyzed Oxidative Phenol Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]

  • METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). (n.d.). Organic Syntheses Procedure. Retrieved February 13, 2026, from [Link]

  • Ullmann condensation. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]

  • Total synthesis and development of bioactive natural products. (n.d.). PMC - NIH. Retrieved February 13, 2026, from [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. Retrieved February 13, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]

  • Oxidative coupling of phenols. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]

  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009). PMC - NIH. Retrieved February 13, 2026, from [Link]

  • Suzuki reaction. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). NROChemistry. Retrieved February 13, 2026, from [Link]

  • The Significance of 4-Bromo-2,6-dimethylphenol in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 13, 2026, from [Link]

  • Reaction for obtaining 2,6-dimethylphenol from phenol and methanol. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. Retrieved February 13, 2026, from [Link]

  • Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization. (2024). MDPI. Retrieved February 13, 2026, from [Link]

  • Catalytic Oxidative Coupling of Phenols and Related Compounds. (n.d.). PMC - NIH. Retrieved February 13, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. Retrieved February 13, 2026, from [Link]

  • Ullmann Coupling & other Cu Catalyzed reactions. (n.d.). Organic Synthesis. Retrieved February 13, 2026, from [Link]

  • Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). NIH. Retrieved February 13, 2026, from [Link]

  • Ullmann reaction. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

  • Recent Progress in Modification of Polyphenylene Oxide for Application in High-Frequency Communication. (2024). PMC. Retrieved February 13, 2026, from [Link]

  • The Suzuki Reaction. (2014). UC Berkeley. Retrieved February 13, 2026, from [Link]

  • Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization. (2024). PubMed. Retrieved February 13, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. Retrieved February 13, 2026, from [Link]

  • 4-Bromo-2,6-dimethylphenol. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

  • Suzuki-reaction of 4-bromophenol with phenyl boronic acid into... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • Poly(p-phenylene oxide). (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]

  • synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. (2024). ResearchGate. Retrieved February 13, 2026, from [Link]

Sources

Mechanistic Profiling and Biological Impact of Halogenated Phenoxyacetic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Scaffold

Halogenated phenoxyacetic acids (e.g., 2,4-D, MCPA, 2,4,5-T) represent a class of synthetic auxins that revolutionized agriculture and remain critical tools in vegetation management. For drug development professionals, these molecules offer a masterclass in molecular mimicry and off-target toxicology .

While they are designed to hijack plant ubiquitin-proteasome pathways, their lipophilic acid nature drives mammalian toxicity via mitochondrial uncoupling. This guide dissects these mechanisms, providing a rigorous technical foundation for researchers analyzing small-molecule protein interactions or toxicological profiles.

Chemical Identity

The core scaffold consists of a phenyl ring ether-linked to acetic acid. Activity is modulated by halogen substitution on the ring.[1]

CompoundIUPAC NameHalogen PatternKey Characteristic
2,4-D 2,4-Dichlorophenoxyacetic acid2,4-dichloroStandard synthetic auxin; mimics IAA.[2]
MCPA 2-methyl-4-chlorophenoxyacetic acid2-methyl, 4-chloroIncreased selectivity in cereals.
2,4,5-T 2,4,5-Trichlorophenoxyacetic acid2,4,5-trichloroHigher lipophilicity; historic impurity issues (dioxin).

Structure-Activity Relationship (SAR)

The biological potency of this class relies on specific steric and electronic configurations that allow the molecule to dock into the TIR1 receptor pocket while resisting metabolic degradation.

The Carboxylic Acid "Warhead"

The free carboxylic acid group (


) is non-negotiable for activity.
  • Mechanism: It forms a salt bridge/hydrogen bond network with Arg403 and Ser438 deep within the TIR1 binding pocket [1].

  • Ester/Salt Forms: Commercial formulations often use esters (e.g., 2-ethylhexyl ester) to improve membrane permeability. These are pro-drugs , rapidly hydrolyzed to the active acid form in vivo.

Halogen Substitution Rules

The chlorine atoms are not merely lipophilic bulk; they are essential for receptor fit and metabolic stability.

  • Ortho (C2) Substitution: Critical. It restricts rotation of the ether linkage, locking the side chain in a conformation orthogonal to the ring—mimicking the structure of Indole-3-acetic acid (IAA).

  • Para (C4) Substitution: Enhances lipophilicity and blocks hydroxylation (a common detoxification route in plants), significantly increasing half-life compared to natural auxin.

  • Meta (C3/C5) Substitution: Generally reduces auxin activity but increases lipophilicity. In 2,4,5-T, the C5 chlorine increases persistence but historically complicated synthesis, leading to TCDD contaminants.

Mechanism of Action: The "Molecular Glue"

Unlike classical ligand-receptor models where a drug activates a receptor directly, 2,4-D acts as a molecular glue .[2][3] It stabilizes the interaction between the F-box protein TIR1 (Transport Inhibitor Response 1) and the Aux/IAA transcriptional repressors.

The Signaling Cascade
  • Binding: 2,4-D binds to the bottom of the TIR1 hydrophobic pocket.[3]

  • Recruitment: This creates a continuous hydrophobic surface that recruits Aux/IAA proteins.

  • Ubiquitination: The SCF^TIR1 complex ubiquitinates the Aux/IAA repressor.[4]

  • Degradation: The 26S proteasome degrades Aux/IAA.

  • Activation: ARF (Auxin Response Factors) are released from inhibition, driving uncontrolled gene expression (e.g., ethylene production, cell wall plasticity), leading to "auxin overdose" and plant death [2].

Auxin_Signaling_Pathway cluster_inputs 2,4-D 2,4-D (Ligand) TIR1 TIR1 (F-Box Protein) Complex TIR1 • 2,4-D • Aux/IAA (Ternary Complex) TIR1->Complex Ubiquitination Poly-Ubiquitination (SCF Ligase) Complex->Ubiquitination Recruits E2 Proteasome 26S Proteasome Degradation Ubiquitination->Proteasome Targeting ARF_Release ARF Transcription Factors Released Proteasome->ARF_Release Repressor Removed Gene_Exp Uncontrolled Gene Expression (Plant Death) ARF_Release->Gene_Exp Transcription

Figure 1: The molecular glue mechanism of 2,4-D within the ubiquitin-proteasome pathway.[3]

Mammalian Toxicology & Off-Target Effects

For drug development scientists, the safety profile of phenoxy acids is instructive regarding mitochondrial liability .

Mitochondrial Uncoupling (Protonophore Action)

The primary mechanism of acute mammalian toxicity is the uncoupling of oxidative phosphorylation [3].

  • Mechanism: As lipophilic weak acids, protonated 2,4-D crosses the outer and inner mitochondrial membranes.

  • Matrix Effect: In the alkaline mitochondrial matrix, the acid dissociates (

    
    ).
    
  • Consequence: This dissipates the proton gradient (

    
    ) required for ATP synthase. Energy is released as heat rather than stored as ATP, leading to hyperthermia and metabolic collapse.
    
Oxidative Stress & Carcinogenicity[5]
  • ROS Generation: 2,4-D exposure generates Reactive Oxygen Species (ROS), depleting cellular glutathione pools.

  • IARC Classification: Classified as Group 2B (Possibly Carcinogenic to Humans) based on limited evidence of oxidative stress mechanisms and immunosuppression, though epidemiological links to Non-Hodgkin Lymphoma remain inconsistent [4].[5][6]

Mitochondrial_Uncoupling cluster_IMS Intermembrane Space (High [H+]) cluster_Matrix Mitochondrial Matrix (Low [H+]) 24D_H 2,4-D (Protonated) 24D_Ion 2,4-D (Anion) 24D_H->24D_Ion Diffuses across Inner Membrane 24D_Ion->24D_H Anion pumped out (Recycles) H_Ion H+ Released 24D_Ion->H_Ion Dissociation ATP_Fail ATP Synthesis Inhibited H_Ion->ATP_Fail Gradient Dissipation

Figure 2: Protonophore mechanism of phenoxyacetic acids disrupting mitochondrial respiration.

Experimental Protocols

Reliable assessment of activity requires validating both the receptor interaction (efficacy) and mitochondrial impact (toxicity).

Protocol A: Competitive Radioligand Binding Assay (TIR1)

Purpose: Determine the affinity (


) of a halogenated analog for the TIR1 receptor relative to IAA.
  • Protein Prep: Express and purify GST-TIR1 and ASK1 (adaptor protein) in Sf9 insect cells.

  • Ligand: Use

    
    -IAA (Indole-3-acetic acid) as the radioligand.
    
  • Incubation:

    • Mix GST-TIR1/ASK1 complex (5 nM) with

      
      -IAA (10 nM).
      
    • Add varying concentrations of the test compound (e.g., 2,4-D analog) from

      
       to 
      
      
      
      M.
    • Critical Step: Include a biotinylated Aux/IAA degron peptide (substrate).[7] The "glue" mechanism requires the substrate for high-affinity binding [5].

  • Separation: Incubate for 1 hour at 4°C. Trap complexes on polyethylenimine-treated glass fiber filters using a vacuum harvester.

  • Quantification: Wash filters with ice-cold buffer, add scintillation fluid, and count.

  • Analysis: Plot % bound vs. log[concentration] to calculate

    
     and derive 
    
    
    
    .
Protocol B: Mitochondrial Uncoupling Assay (Seahorse XF)

Purpose: Quantify the uncoupling potential of the compound in live cells.

  • Cell Culture: Seed HepG2 or HEK293 cells in XF microplates (20,000 cells/well).

  • Compound Prep: Dissolve 2,4-D analogs in DMSO. Prepare serial dilutions.

  • Measurement Phases:

    • Basal Respiration: Measure Oxygen Consumption Rate (OCR) initially.

    • Oligomycin Injection: Inhibits ATP synthase. (OCR should drop).

    • Test Compound Injection: Inject 2,4-D analog.

    • Result Interpretation: If OCR increases after injection (while ATP synthase is blocked), the compound is acting as an uncoupler (proton leak).

    • FCCP Control: Use FCCP (standard uncoupler) as a positive control for maximal respiration.

References

  • Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase.[3][8] Nature, 446(7136), 640-645.[3] Link

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action and resistance. Pest Management Science, 66(2), 113-120. Link

  • Bradberry, S. M., et al. (2000). Mechanisms of toxicity, clinical features, and management of acute chlorophenoxy herbicide poisoning: a review. Journal of Toxicology: Clinical Toxicology, 38(2), 111-122. Link

  • IARC Working Group.[6] (2018). DDT, Lindane, and 2,4-D. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 113. Link

  • Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477-485. Link

Sources

Methodological & Application

Application Note: Synthesis of Donepezil-Like Hybrids Using Phenoxyacetic Acid Linkers

[1]

Abstract & Rationale

Alzheimer’s disease (AD) is a multifactorial neurodegenerative disorder. The "one-molecule, one-target" paradigm has largely been superseded by the Multi-Target-Directed Ligand (MTDL) approach. This guide details the synthesis of hybrid molecules combining the N-benzylpiperidine pharmacophore (from Donepezil, a potent Acetylcholinesterase inhibitor) with a secondary aromatic moiety via a phenoxyacetic acid linker .

The phenoxyacetic acid linker is strategically chosen for three reasons:

  • Flexibility: It provides an optimal chain length to span the gorge between the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) of Acetylcholinesterase (AChE).

  • Hydrogen Bonding: The amide and ether oxygens serve as potential H-bond acceptors for residues within the enzyme gorge.

  • Synthetic Modularity: It allows for the rapid generation of libraries by coupling various substituted phenols with a common amine core.

Chemical Strategy: Retrosynthetic Analysis

The synthesis is designed based on a convergent strategy. The target molecule is disconnected at the amide bond, revealing two primary precursors: the Donepezil-mimic amine (Fragment A) and the Phenoxyacetic acid derivative (Fragment B).

Figure 1: Retrosynthetic Logic Flow

RetrosynthesisTargetTarget Hybrid(Donepezil-Phenoxyacetamide)DisconnectionAmide Bond DisconnectionTarget->DisconnectionRetrosynthesisFragAFragment A:4-Amino-1-benzylpiperidine(CAS Binding Motif)Disconnection->FragAFragBFragment B:Substituted Phenoxyacetic Acid(PAS Binding / Antioxidant Motif)Disconnection->FragBStartMatAStarting Material A:1-Benzyl-4-piperidoneFragA->StartMatAReductive AminationStartMatBStarting Material B:Substituted Phenol + Chloroacetic AcidFragB->StartMatBWilliamson Ether Synthesis

Caption: Convergent retrosynthetic breakdown of the target hybrid into the piperidine core and the phenolic linker moiety.

Experimental Protocols

Phase 1: Synthesis of Substituted Phenoxyacetic Acid (Fragment B)

Objective: To functionalize a phenolic pharmacophore (e.g., 2,4-dichlorophenol, ferulic acid precursor, or simple phenol) with a carboxylic acid tail.

Reaction Type: Williamson Ether Synthesis.

Reagents:

  • Substituted Phenol (1.0 equiv)

  • Chloroacetic acid (1.2 equiv)

  • Sodium Hydroxide (NaOH) (2.5 equiv)

  • Water/Ethanol (1:1 v/v)

  • Hydrochloric acid (6M HCl) for acidification

Step-by-Step Protocol:

  • Solubilization: Dissolve the substituted phenol (10 mmol) in 15 mL of water containing NaOH (25 mmol). Ensure complete deprotonation (solution usually turns clear or changes color).

  • Addition: Add a solution of chloroacetic acid (12 mmol) in 5 mL water dropwise to the phenolate solution.

  • Reflux: Heat the mixture to reflux (100°C) for 4–6 hours. Monitor by TLC (Mobile phase: MeOH/DCM 1:9). The starting phenol spot should disappear.

  • Workup: Cool the reaction mixture to room temperature. Acidify carefully with 6M HCl to pH ~2.

  • Precipitation: The product usually precipitates as a solid upon acidification.

    • If solid forms: Filter, wash with cold water, and recrystallize from ethanol/water.

    • If oil forms: Extract with Ethyl Acetate (3 x 20 mL), dry over anhydrous

      
      , and concentrate in vacuo.
      
  • Yield Check: Typical yields range from 70–90%.

Phase 2: Preparation of 4-Amino-1-benzylpiperidine (Fragment A)

Objective: To prepare the amine core responsible for binding to the CAS of AChE. Note: This compound is commercially available (CAS 50541-93-0). If synthesis is required, follow the Reductive Amination protocol below.

Reagents:

  • 1-Benzyl-4-piperidone (1.0 equiv)

  • Ammonium Acetate (

    
    ) (10 equiv)
    
  • Sodium Cyanoborohydride (

    
    ) (0.7 equiv)
    
  • Methanol (dry)

Protocol:

  • Dissolve 1-benzyl-4-piperidone (10 mmol) and

    
     (100 mmol) in dry Methanol (30 mL).
    
  • Add

    
     (7 mmol) portion-wise.
    
  • Stir at room temperature for 24–48 hours under inert atmosphere (

    
    ).
    
  • Quench with 1M NaOH (pH > 10) and extract with DCM.

  • Purify via column chromatography (DCM/MeOH/NH4OH) to obtain the primary amine.

Phase 3: Amide Coupling (The Hybridization)

Objective: To link Fragment A and Fragment B via a stable amide bond.

Method: EDC/HOBt Coupling (Preferred for preventing racemization and high yields).

Reagents:

  • Phenoxyacetic Acid Derivative (from Phase 1) (1.0 equiv)

  • 4-Amino-1-benzylpiperidine (1.0 equiv)

  • EDC

    
    HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)
    
  • HOBt (Hydroxybenzotriazole) (1.2 equiv)

  • Triethylamine (TEA) or DIPEA (2.0 equiv)

  • Dichloromethane (DCM) or DMF (anhydrous)

Step-by-Step Protocol:

  • Activation: In a round-bottom flask, dissolve the Phenoxyacetic Acid derivative (1.0 mmol) in 10 mL anhydrous DCM. Add HOBt (1.2 mmol) and EDC

    
    HCl (1.2 mmol). Stir at 0°C for 30 minutes.
    
  • Coupling: Add 4-Amino-1-benzylpiperidine (1.0 mmol) and TEA (2.0 mmol) to the activated mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

    • Checkpoint: Monitor by TLC (DCM/MeOH 95:5). A new polar spot (amide) should appear.

  • Workup:

    • Dilute with DCM (20 mL).

    • Wash sequentially with:

      • 10% Citric Acid or 1M HCl (to remove unreacted amine/EDC).

      • Sat.

        
         (to remove unreacted acid/HOBt).
        
      • Brine.[1]

  • Drying: Dry organic layer over

    
    , filter, and evaporate.
    
  • Purification: Flash column chromatography (Silica gel, Gradient: 0% to 5% MeOH in DCM).

Validation & Quality Control

Every synthesized hybrid must pass the following "Trustworthiness" criteria before biological testing:

parameterMethodAcceptance Criteria
Identity 1H NMR (300/500 MHz, CDCl3 or DMSO-d6)Diagnostic singlet for

(~4.5 ppm). Aromatic signals for both rings. Piperidine multiplet pattern.
Purity HPLC-UV (254 nm)> 95% Area Under Curve.
Mass LC-MS (ESI+)

within 0.4 Da of calculated mass.
Appearance Visual InspectionOff-white to white solid (amorphous or crystalline).
Troubleshooting Expert Tips
  • Low Yield in Phase 3? If the acid is sterically hindered (e.g., 2,6-disubstituted phenoxyacetic acid), switch from EDC/HOBt to HATU (1.2 equiv) with DIPEA in DMF.

  • Solubility Issues: The final hybrids are often lipophilic bases. If the free base is oil/sticky, convert it to the Hydrochloride Salt by treating the ethereal solution with HCl/Ether. This yields a stable, water-soluble solid for biological assays.

Biological Context (Mechanism of Action)[3][4]

The synthesized hybrids are designed to act as Dual Binding Site Inhibitors .

Figure 2: Mechanism of Action Pathway

MOAHybridDonepezil-HybridCASCatalytic Anionic Site(Bottom of Gorge)Hybrid->CASBenzylpiperidineBindingPASPeripheral Anionic Site(Entrance of Gorge)Hybrid->PASAromatic MoietyStackingLinkerPhenoxyacetic Linker(Spanning Region)Hybrid->LinkerConnectsAChEAcetylcholinesterase(Enzyme)CAS->AChEInhibition ofHydrolysisPAS->AChEInhibition ofAβ AggregationLinker->AChEH-Bonding w/ Tyr337

Caption: Dual binding mechanism where the hybrid spans the AChE gorge, inhibiting both hydrolysis and Aβ aggregation.

References

  • Donepezil-Ferulic Acid Hybrids: Wang, L., et al. (2016). Design and synthesis of donepezil-ferulic acid hybrids as multi-target-directed ligands against Alzheimer's disease. RSC Advances. Link

  • Phenoxyacetic Acid Linkers in Drug Design: Sabatino, L., et al. (2019).[2] Chiral phenoxyacetic acid analogues inhibit colon cancer cell proliferation acting as PPARγ partial agonists.[2] Scientific Reports.[2] Link

  • N-Benzylpiperidine Synthesis: BenchChem Protocols. A Comparative Analysis of N-Benzylpiperidines as Acetylcholinesterase Inhibitors. Link

  • Amide Coupling Standards: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • Specific Target Validation: Sigma-Aldrich Product Entry. N-(1-Benzyl-piperidin-4-yl)-2-phenoxy-acetamide (CAS 717871-36-8).[3] Link

Validation & Comparative

Comparative Fragmentation Dynamics of C10H11BrO3 Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Structural Elucidation in Drug Development

Executive Summary & Application Scope

Product/Topic: Mass Spectrometry Fragmentation of C10H11BrO3 (Isobaric Drug Intermediates). Primary Application: Quality Control (QC) and Impurity Profiling in API Synthesis. Audience: Senior Analytical Chemists, Process Chemists, and Spectroscopists.

In pharmaceutical synthesis, the molecular formula C10H11BrO3 represents a critical junction point. It commonly corresponds to two distinct structural classes with vastly different reactivities:

  • 
    -Bromo Ketones  (e.g., 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone): Highly reactive electrophiles used as precursors for heterocycles (isoquinolines).
    
  • Brominated Esters (e.g., Ethyl 5-bromo-2-methoxybenzoate): Stable intermediates or byproducts.

Distinguishing these isomers is vital because


-bromo ketones are potential genotoxic impurities (PGIs), whereas esters are generally less hazardous. This guide compares the fragmentation performance  of these isomers under Electron Ionization (EI) and Electrospray Ionization (ESI), providing a definitive protocol for their identification.
Technical Comparison: Isomer Fragmentation Profiles

The core challenge in analyzing C10H11BrO3 is that both isomers share the same exact mass (MW 258.11 for


Br). However, their behavior inside the mass spectrometer collision cell differs radically due to the lability of the C-Br bond versus the ester linkage.
2.1 The "Bromine Signature" (Baseline Metric)

Before analyzing fragmentation, all researchers must validate the molecular ion (


) using the characteristic bromine isotope pattern.
  • Performance Standard: Any C10H11BrO3 isomer must exhibit a 1:1 doublet at m/z 258 (

    
    Br) and m/z 260  (
    
    
    
    Br).
  • Failure Mode: Absence of this doublet indicates de-bromination or incorrect assignment.

2.2 Comparative Fragmentation Pathways (EI at 70 eV)
FeatureCompound A:

-Bromo Ketone
Compound B: Brominated Ester
Structure 2-Bromo-1-(3,4-dimethoxyphenyl)ethanoneEthyl 5-bromo-2-methoxybenzoate
Primary Cleavage

-Cleavage (Loss of

)

-Cleavage (Loss of

)
Base Peak (100%) m/z 165 (Acylium Ion)m/z 213/215 (Acylium Ion)
Isotope Pattern Single Peak (Bromine is LOST)Doublet (Bromine is RETAINED)
Secondary Fragment m/z 137 (Loss of CO)m/z 185/187 (Loss of CO)
Mechanism C-C bond scission adjacent to carbonylC-O bond scission (Alkoxy loss)

Key Insight for Researchers: The most reliable diagnostic is the retention vs. loss of the Bromine doublet in the base peak.

  • If the base peak is a singlet at m/z 165 , you have the Ketone (Bromine was on the leaving group).

  • If the base peak is a doublet at m/z 213/215 , you have the Ester (Bromine is on the aromatic ring).

Visualizing the Mechanism (Graphviz)

The following diagram maps the divergent fragmentation pathways. Note the color coding: Red indicates fragments retaining Bromine (Doublets), while Blue indicates non-brominated fragments (Singlets).

FragmentationPathway M_Ion Molecular Ion (M+) C10H11BrO3 m/z 258 / 260 (1:1) Ketone_Label Isomer A: Alpha-Bromo Ketone (Unstable C-C Bond) M_Ion->Ketone_Label Ester_Label Isomer B: Brominated Ester (Stable Ring-Br) M_Ion->Ester_Label Frag_165 Acylium Ion (Base Peak) [Ar-CO]+ m/z 165 (Singlet) Ketone_Label->Frag_165 Alpha-Cleavage Neutral_CH2Br Loss of CH2Br (Mass 93/95) Ketone_Label->Neutral_CH2Br Frag_137 Phenyl Cation [Ar]+ m/z 137 (Singlet) Frag_165->Frag_137 -CO (28 Da) Frag_213 Benzoyl Cation (Base Peak) [Br-Ar-CO]+ m/z 213 / 215 (Doublet) Ester_Label->Frag_213 Alkoxy Loss Neutral_OEt Loss of OEt (Mass 45) Ester_Label->Neutral_OEt Frag_185 Phenyl Cation [Br-Ar]+ m/z 185 / 187 (Doublet) Frag_213->Frag_185 -CO (28 Da)

Figure 1: Divergent fragmentation logic. Red nodes indicate retention of the Bromine isotope pattern; Blue nodes indicate loss of Bromine.

Experimental Protocols & Methodology

To replicate these results, use the following validated method parameters. This protocol is designed to maximize the "fingerprint" region for isomer differentiation.

4.1 Method A: GC-MS (Electron Ionization) - Recommended for Identification

This is the Gold Standard for structural elucidation due to the reproducible 70 eV fragmentation.

  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or Shimadzu QP2020).

  • Column: Rxi-5Sil MS or DB-5ms (30m x 0.25mm x 0.25µm).

  • Inlet Temperature: 250°C (Split 10:1). Note: Keep inlet clean;

    
    -bromo ketones are thermally labile and can degrade to 
    
    
    
    -hydroxy ketones if liner is dirty.
  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 300°C.

    • Hold 3 min.

  • Source Temp: 230°C.

  • Scan Range: m/z 40–350.

4.2 Method B: LC-MS/MS (Electrospray) - Recommended for Quantitation

Use this for trace analysis in biological matrices (plasma/urine).

  • Ionization: ESI Positive Mode (+).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Precursor Selection:

    • Select m/z 259 (

      
      ) and m/z 261  (
      
      
      
      ).
  • Collision Energy (CID):

    • Low (10-15 eV): Preserves molecular ion.

    • High (30-40 eV): Forces fragmentation.

    • Observation: Under CID, the Ketone will show a dominant transition

      
       (Loss of CH2Br + H?), while the Ester will transition 
      
      
      
      (Loss of Ethanol).
Data Interpretation Table

Use this reference table to assign peaks in your spectrum.

m/z (Nominal)Ion IdentityOrigin (Isomer)Relative Abundance (Approx)Notes
258 / 260

Both10-30%Diagnostic Doublet. 1:1 ratio.
213 / 215

Ester Only 100% (Base) Doublet. Confirms Ester structure.
185 / 187

Ester Only 40-60%Doublet. Phenyl cation derivative.
165

Ketone Only 100% (Base) Singlet. No Br present. Confirms Ketone.
137

Ketone Only30-50%Singlet. Dimethoxyphenyl cation.
122

Ketone Only10-20%Loss of methyl from methoxy group.
93 / 95

Ketone< 5%Usually seen as neutral loss, but cation can appear.
References
  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

  • NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing.

A Researcher's Guide to Differentiating Carboxylic Acids and Esters with IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Infrared (IR) spectroscopy is an indispensable technique in the modern chemistry laboratory, providing rapid and reliable identification of functional groups within a molecule.[1][2] For researchers in fields ranging from synthetic chemistry to drug development, the ability to swiftly and accurately distinguish between a carboxylic acid and its corresponding ester derivative is a frequent necessity. While structurally similar, these two functional groups present unique and unambiguous signatures in an IR spectrum. This guide provides an in-depth comparison of their IR spectral features, explains the underlying molecular principles, and offers practical guidance for clear interpretation.

The Decisive Role of Hydrogen Bonding: The Carboxylic Acid Signature

The most definitive feature in the IR spectrum of a carboxylic acid is the hydroxyl (O-H) stretching vibration.[3][4] Unlike the relatively sharp O-H peak seen in alcohols, the carboxylic acid O-H stretch is exceptionally broad and strong, typically spanning a wide range from 3300 cm⁻¹ down to 2500 cm⁻¹.[3][4] This remarkable broadness is a direct consequence of strong intermolecular hydrogen bonding.

In the solid or liquid phase, carboxylic acids predominantly exist as hydrogen-bonded dimers.[3][5] This dimerization significantly weakens the O-H bond, lowering its vibrational frequency and creating a wide distribution of bond energies, which results in a very broad absorption band.[5][6] This broad O-H signal is so characteristic that it often overlaps with the sharper C-H stretching peaks (typically 3000-2850 cm⁻¹), creating a "messy" appearance in that region of the spectrum that is a hallmark of a carboxylic acid.[3][7]

The carbonyl (C=O) stretch of a carboxylic acid is also influenced by this dimerization. It appears as a strong, sharp peak typically in the range of 1730-1700 cm⁻¹.[3][4] The hydrogen bonding slightly weakens the C=O double bond, lowering its stretching frequency compared to a non-hydrogen-bonded (monomeric) acid, which would absorb at a higher frequency around 1760 cm⁻¹.[4][7][8]

A third key peak for carboxylic acids is the C-O stretch, which appears in the 1320-1210 cm⁻¹ region.[3]

The Ester Signature: Sharper Peaks and a Higher Frequency Carbonyl

Esters, lacking a hydroxyl group, do not exhibit the broad O-H stretch that defines carboxylic acids. This absence is the most immediate and obvious point of differentiation.

The most prominent feature in an ester's IR spectrum is its strong C=O stretching absorption. For aliphatic esters, this peak is typically found at a higher frequency than in carboxylic acid dimers, appearing in the range of 1750-1735 cm⁻¹.[9] This shift to a higher wavenumber is primarily due to the electron-withdrawing inductive effect of the alkoxy (-OR) group's oxygen atom, which strengthens the C=O double bond.[10]

Another key feature for esters is the presence of two distinct C-O stretching bands in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹.[9][11] These correspond to the asymmetric and symmetric stretching vibrations of the C-O-C unit of the ester group. The asymmetric stretch, involving the (C=O)-O bond, is usually found between 1300-1150 cm⁻¹, while the symmetric O-C-C stretch appears between 1150-1000 cm⁻¹.[12] The presence of these two strong bands is a reliable indicator of an ester.[9]

Visualizing the Difference: Molecular Structure and IR Peaks

The following diagram illustrates the structural differences that lead to the distinct IR spectra of a carboxylic acid dimer versus an ester.

G Structural Basis for IR Spectral Differences cluster_0 Carboxylic Acid Dimer cluster_0a Key Vibrations cluster_1 Ester cluster_1a Key Vibrations Acid1 R-C(=O)-O-H Hbond1 ... OH_peak O-H Stretch (3300-2500 cm⁻¹) Very Broad Acid1->OH_peak causes Acid2 H-O-C(=O)-R Hbond2 ... CO_acid_peak C=O Stretch (1730-1700 cm⁻¹) Ester1 R-C(=O)-O-R' CO_ester_peak C=O Stretch (1750-1735 cm⁻¹) Ester1->CO_ester_peak causes COC_peak Two C-O Stretches (1300-1000 cm⁻¹)

Caption: Comparison of a carboxylic acid dimer and an ester, highlighting the key bonds responsible for their characteristic IR absorptions.

Summary of Key Differentiating Peaks

For quick reference, the table below summarizes the critical IR absorption data for distinguishing between these two functional groups.

Functional GroupBond VibrationWavenumber (cm⁻¹)Intensity & AppearanceKey Differentiating Feature
Carboxylic Acid O–H Stretch3300 - 2500Strong, Very BroadPresent : The defining, unmistakable feature.[3][4]
C=O Stretch1730 - 1700 (dimer)Strong, SharpLower frequency due to H-bonding.[3][7][8]
C–O Stretch1320 - 1210Medium, SharpOne distinct peak.[3]
Ester O–H StretchN/AN/AAbsent : The most critical negative evidence.
C=O Stretch1750 - 1735 (aliphatic)Strong, SharpHigher frequency than acid dimer.[9]
C–O Stretches1300 - 1000Two Strong, SharpTwo distinct peaks for C-O-C unit.[9][11]

Experimental Protocol: Acquiring an ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is a common, modern technique for acquiring IR spectra of liquid or solid samples with minimal preparation.

  • Crystal Preparation: Before analysis, ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Wipe the crystal surface with a solvent known to dissolve the previous sample and any potential contaminants (e.g., isopropanol or acetone), followed by a final wipe with a volatile, non-absorbing solvent like hexane. Allow the solvent to fully evaporate.

  • Background Scan: With the clean, empty ATR accessory in place, acquire a background spectrum. This crucial step measures the absorbance of the ambient atmosphere (CO₂, H₂O) and the instrument itself, allowing the spectrometer's software to subtract it from the sample spectrum.

  • Sample Application: Apply a small amount of the sample directly onto the ATR crystal. For liquids, one or two drops is sufficient to cover the crystal surface. For solids, place a small amount of the powder or film onto the crystal and apply pressure using the built-in clamp to ensure good contact.

  • Sample Scan: Acquire the sample spectrum. The instrument will pass an IR beam through the crystal, where it will interact with the sample at the surface before being detected.

  • Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal as described in Step 1 to prepare for the next measurement and prevent cross-contamination.

Causality Note: Ensuring good contact between the sample and the ATR crystal (Step 3) is critical for obtaining a high-quality spectrum. Poor contact will result in weak, noisy signals. The background scan (Step 2) is a self-validating step; without it, atmospheric peaks would obscure important regions of the sample's spectrum, leading to misinterpretation.

Conclusion

The distinction between a carboxylic acid and an ester via IR spectroscopy is straightforward and definitive. The presence of a profoundly broad O-H stretch from 3300-2500 cm⁻¹ is an unambiguous indicator of a carboxylic acid. Conversely, the absence of this peak, coupled with a strong C=O stretch at a slightly higher frequency (1750-1735 cm⁻¹) and two distinct C-O stretches in the fingerprint region, confidently identifies an ester. By understanding the molecular phenomena behind these spectral features, researchers can leverage IR spectroscopy as a powerful and efficient tool for structural elucidation and reaction monitoring.

References

  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Griffith, O. W., et al. (2019). Supporting the Teaching of Infrared Spectroscopy Concepts Using a Physical Model. Journal of Chemical Education, 96(5), 986-990. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Why is the carbonyl IR frequency for a carboxylic acid lower than that of a ketone whilst an ester is higher than a ketone? Retrieved from [Link]

  • ERIC - Education Resources Information Center. (2010). IR Cards: Inquiry-Based Introduction to Infrared Spectroscopy. Journal of Chemical Education, 87(1), 84-88. Retrieved from [Link]

  • NIST. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Towns, M. H., & Raker, J. R. (2021). Examining Student Learning of Infrared Spectroscopy in Organic Chemistry. Journal of Chemical Education, 98(1), 41-50. Retrieved from [Link]

  • Khan Academy. (n.d.). Signal characteristics - shape. Retrieved from [Link]

  • JoVE. (n.d.). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Scribd. (n.d.). IR Spectra: Acids, Alcohols, Esters. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • JoVE. (n.d.). Video: IR Spectrum Peak Broadening: Hydrogen Bonding. Retrieved from [Link]

  • NIST. (n.d.). NIST Chemistry WebBook Documentation. Retrieved from [Link]

  • ACS Publications. (1960). Infrared spectroscopy: A chemist's tool. Journal of Chemical Education, 37(12), A755. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • NIST. (n.d.). Quantitative Infrared Database. Retrieved from [Link]

  • ACS Publications. (2019). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. The Journal of Physical Chemistry A, 123(42), 9136-9145. Retrieved from [Link]

  • ResearchGate. (2021). What could be the potential reason for more carbonyl stretching frequency of carboxylic acid as compared to esters in FTIR Spectroscopy? Retrieved from [Link]

  • JoVE. (n.d.). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • NIST. (n.d.). NIST Standard Reference Database Number 69. Retrieved from [Link]

  • PubMed. (2008). Correlation between the hydrogen-bond structures and the C=O stretching frequencies of carboxylic acids as studied by density functional theory calculations. Journal of Physical Chemistry B, 112(21), 6725-31. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Reddit. (2022). Why is the IR stretching frequency for C=O in ester larger than that of ketones? Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • NIST. (n.d.). Evaluated Infrared Reference Spectra. Retrieved from [Link]

  • Rzepa, H. S. (2013). Why is the carbonyl IR stretch in an ester higher than in a ketone? [Blog post]. Retrieved from [Link]

  • ResearchGate. (2022). Does anyone have a good database about IR spectroscopy? Retrieved from [Link]

  • Wikipedia. (n.d.). Infrared spectroscopy. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy Introduction. Retrieved from [Link]

  • ACS Reagent Chemicals. (2017). Infrared Spectroscopy. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2013). Introduction to Spectroscopy (5th ed.). Cengage Learning. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Reference Standards for Aryloxyacetic Acid Herbicide Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Aryloxyacetic Acid Herbicides

Aryloxyacetic acid herbicides, a class of synthetic auxins that includes compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-Methyl-4-chlorophenoxyacetic acid (MCPA), have been instrumental in global agriculture for decades.[1][2] Their function is to induce uncontrolled growth in broadleaf weeds, leading to their demise. However, their potential for environmental persistence, off-target drift, and impact on non-target species necessitates rigorous and accurate analytical monitoring in diverse matrices such as water, soil, and food products.[3][4][5]

The bedrock of any reliable quantitative analysis is the quality of the reference standard. Without a well-characterized, pure, and stable reference material, even the most sophisticated analytical instrumentation will produce meaningless data. This guide provides an in-depth comparison of the reference standards and analytical methodologies essential for the accurate quantification of aryloxyacetic acid herbicides, designed for researchers and analytical professionals who demand the highest level of scientific integrity.

Part 1: Deconstructing the 'Standard' in Reference Standards

In analytical chemistry, the term "standard" is hierarchical. For results to be defensible and comparable across laboratories, one must use a Certified Reference Material (CRM) . A CRM is a reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[6][7]

The production and certification of high-quality CRMs are governed by stringent international standards, primarily ISO 17034 (for the competence of reference material producers) and ISO/IEC 17025 (for the competence of testing and calibration laboratories).[8][9] When selecting a standard, the presence of these accreditations on the Certificate of Analysis (CoA) is the first mark of trustworthiness.

Key Characteristics of a High-Quality Herbicide CRM:
  • Purity: The certified purity of the neat material is paramount. It is typically determined by a mass balance approach, combining results from techniques like chromatography (for organic purity), Karl Fischer titration (for water content), and thermogravimetric analysis (for residual solvents).

  • Certified Concentration and Uncertainty: For standards sold as solutions, the CoA must state the certified concentration and its associated measurement uncertainty. This uncertainty budget is critical for accurately assessing the uncertainty of your own measurements.

  • Homogeneity and Stability: The producer must demonstrate that the material is homogenous throughout the batch and that it remains stable under specified storage and transport conditions for its entire shelf life.

  • Traceability: The certified value must be traceable to a national or international standard, creating an unbroken chain of comparisons.

Comparison of Commercially Available Reference Standards

Several reputable vendors produce CRMs for pesticide analysis. The choice between them often depends on the specific analyte, desired format (neat solid vs. solution), and the level of certification required for your application.

Supplier ISO 17034 Accreditation ISO/IEC 17025 Accreditation Typical Formats Offered Common Aryloxyacetic Acid Analytes
MilliporeSigma (Supelco/TraceCERT™) Yes[7][9]Yes[7][9]Neat materials, single-component solutions, multi-component mixes2,4-D, 2,4,5-T, MCPA, MCPP, Dicamba, Silvex
AccuStandard Yes[6]Yes[6]Neat materials, single & multi-component solutions, custom standards2,4-D, MCPA, Dicamba, and a wide range of other herbicides[10]
CPAchem Yes[8]Yes[8]Neat materials, single & multi-component solutions2,4-D, Dichlorprop, Mecoprop, and other pesticides[8]

Part 2: A Comparative Analysis of Core Analytical Methodologies

The choice of analytical technique is fundamentally driven by the physicochemical properties of the aryloxyacetic acids. These are polar, non-volatile compounds, which dictates the sample preparation and instrumentation required. The two dominant, high-confidence methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) - The Derivatization-Dependent Workhorse

Causality Behind the Method: GC-MS is a powerful and robust technique for separating and identifying volatile and semi-volatile compounds. However, aryloxyacetic acids in their native form are not sufficiently volatile to pass through a GC column without thermal decomposition. The core scientific principle of this workflow, therefore, is the necessity of derivatization . We must chemically convert the polar carboxylic acid group into a non-polar, more volatile ester to make it amenable to GC analysis.[11][12] This extra step is the defining characteristic and a primary source of potential error if not performed correctly.

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Water Sample (1L) Acidify 2. Acidify to pH < 2 Sample->Acidify SPE 3. Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) Acidify->SPE Elute 4. Elute with Organic Solvent SPE->Elute Evaporate 5. Evaporate to Near Dryness Elute->Evaporate Deriv 6. Derivatize to form Methyl Ester (e.g., with Diazomethane or BF3/Methanol) Evaporate->Deriv GCMS 7. Inject into GC-MS Deriv->GCMS Data 8. Data Acquisition (Scan or SIM mode) GCMS->Data Process 9. Identify by Retention Time & Mass Spectrum Data->Process Quant 10. Quantify using Calibration Curve Process->Quant

Caption: Workflow for aryloxyacetic acid analysis by GC-MS.

Detailed Experimental Protocol: GC-MS Analysis of 2,4-D in Water

This protocol is a representative example and requires validation in the end-user's laboratory.

  • Sample Preparation & Extraction:

    • Collect a 1 L water sample in an amber glass bottle.

    • Acidify the sample to a pH < 2 by adding concentrated sulfuric acid (H₂SO₄).[11] This ensures the herbicides are in their neutral, acidic form for efficient extraction.

    • Condition a C18 Solid-Phase Extraction (SPE) cartridge (e.g., 500 mg) by passing methanol followed by reagent water through it.

    • Pass the entire 1 L acidified sample through the SPE cartridge at a flow rate of approximately 10 mL/min.[13]

    • Wash the cartridge with reagent water to remove interferences.

    • Dry the cartridge thoroughly under a stream of nitrogen.

    • Elute the trapped analytes with a suitable organic solvent, such as dichloromethane-methanol (80:20, v/v).[14]

    • Concentrate the eluate to approximately 1 mL using a gentle stream of nitrogen.

  • Derivatization (Esterification with Methanol/HCl):

    • Rationale: This method is safer than using diazomethane. The acid catalyst protonates the carbonyl oxygen of the herbicide, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

    • Add 5 mL of methanol and one drop of 1:1 hydrochloric acid (HCl) to the concentrated extract.[11]

    • Gently swirl the solution for 1 minute.

    • Continue evaporating the solvent under a gentle nitrogen stream to a final volume of 1-2 mL. The esterification reaction proceeds as the solvent evaporates.[11]

    • Pass the final extract through a small column of anhydrous sodium sulfate to remove any residual water.

  • GC-MS Instrumental Analysis:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: TG-5 SilMS capillary column (30 m × 0.25 mm, 0.25 µm) or similar.[15]

    • Injection Volume: 1 µL, splitless mode.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[15]

    • Oven Program: Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[15]

    • Acquisition Mode: A combination of full scan (to confirm identity against a spectral library) and Selected Ion Monitoring (SIM) for quantification to achieve lower detection limits.[16] For 2,4-D methyl ester, characteristic ions would be monitored.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - The Direct Analysis Paradigm

Causality Behind the Method: LC-MS/MS has become the gold standard for analyzing polar pesticides.[17] The fundamental advantage is that the separation occurs in the liquid phase, which is perfectly suited for polar, non-volatile, and thermally labile compounds like aryloxyacetic acids. Crucially, this eliminates the need for derivatization. [18] The sample can often be analyzed directly after a simple extraction and filtration, dramatically increasing sample throughput and reducing the potential for analytical errors associated with the derivatization step. The use of tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity, allowing for confident detection at very low levels even in complex matrices.[17][19]

Visualizing the LC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Water Sample (10 mL) Solvate 2. Add Methanol Co-solvent (e.g., 8mL sample + 2mL MeOH) Sample->Solvate Filter 3. Filter through 0.22 µm Syringe Filter Solvate->Filter LCMS 4. Inject into LC-MS/MS Filter->LCMS Data 5. Data Acquisition (MRM mode) LCMS->Data Process 6. Identify by Retention Time & MRM Transitions (Quant/Qual) Data->Process Quant 7. Quantify using Calibration Curve Process->Quant

Caption: Workflow for aryloxyacetic acid analysis by LC-MS/MS.

Detailed Experimental Protocol: LC-MS/MS Analysis of 2,4-D in Water

This protocol is a representative example based on modern methods and requires validation.[18][19]

  • Sample Preparation:

    • Collect an 8 mL water sample.

    • Add 2 mL of methanol as a co-solvent and mix.[18] This helps to ensure compatibility with the initial mobile phase conditions.

    • If the sample contains particulates, centrifuge or filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE) into an autosampler vial. The sample is now ready for injection.

    • For ultra-trace analysis, an SPE pre-concentration step similar to the GC-MS method (without derivatization) can be employed.[19]

  • LC-MS/MS Instrumental Analysis:

    • LC System: Shimadzu Nexera X2 or equivalent.[18]

    • Column: A C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Rationale: Formic acid is a critical mobile phase additive. It acidifies the mobile phase, ensuring the aryloxyacetic acids are in their neutral form, which promotes better retention on the reversed-phase C18 column and enhances ionization efficiency.

    • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions to re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS/MS System: SCIEX 7500 or equivalent triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode. The carboxylic acid group readily loses a proton to form a [M-H]⁻ ion.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). At least two MRM transitions (a quantifier for concentration and a qualifier for identity confirmation) should be monitored for each analyte.

      • Example for 2,4-D: Precursor Ion (Q1): m/z 219 -> Product Ion 1 (Quantifier): m/z 161; Product Ion 2 (Qualifier): m/z 125.

Head-to-Head Performance Comparison: GC-MS vs. LC-MS/MS

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Expert Insight
Sample Prep Complexity High; requires extraction and mandatory derivatization.[11][12]Low to Moderate; often direct injection or simple dilution/filtration is sufficient.[18]LC-MS/MS offers a significant workflow advantage, reducing both time and potential sources of error.
Throughput LowHighThe elimination of the derivatization step makes LC-MS/MS far superior for high-throughput screening.
Sensitivity (LOQ) Good (ng/L to low µg/L range).[16]Excellent (pg/L to ng/L range).[19]The selectivity of MS/MS and efficiency of ESI generally provide lower limits of quantitation.
Selectivity Good, based on chromatographic separation and mass spectrum.Excellent, based on precursor/product ion transitions (MRM).[17]MRM is the "gold standard" for selectivity in complex matrices, significantly reducing false positives.
Robustness Very robust, but derivatization can be variable. Inlet can require frequent maintenance.Highly robust. Modern instruments offer excellent stability.While both are robust, the simplicity of the LC-MS/MS sample prep reduces day-to-day variability.
Cost (Initial) LowerHigherThe initial capital investment for an LC-MS/MS system is typically greater than for a single-quadrupole GC-MS.

Part 3: Best Practices for Implementation

Protocol: Preparing Working Standards from a CRM

Accurate preparation of calibration standards is non-negotiable. This protocol outlines the gravimetric preparation of a stock solution from a neat (solid) CRM.

  • Acclimatization: Allow the sealed CRM vial to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Initial Weighing: Weigh the entire sealed vial on a calibrated analytical balance and record the weight to the nearest 0.1 mg.[6]

  • Transfer: Carefully transfer the contents of the vial into a Class A volumetric flask (e.g., 10 mL).

  • Rinsing: Rinse the vial and cap multiple times with a small amount of the chosen solvent (e.g., methanol or acetonitrile) and add the rinsate to the volumetric flask to ensure quantitative transfer.

  • Final Weighing: Dry the empty vial and cap completely. Weigh the empty, dry vial and cap on the same analytical balance.[6]

  • Calculation: The exact mass of the standard transferred is the difference between the initial and final weights.

  • Dilution: Dilute the contents of the volumetric flask to the mark with the solvent. This is your primary stock solution. Subsequent working standards for your calibration curve should be prepared by serial dilution from this stock.

Conclusion

The accurate analysis of aryloxyacetic acid herbicides is a critical task for ensuring environmental and consumer safety. The foundation of this analysis rests upon the use of high-quality, ISO 17034-accredited Certified Reference Materials. While GC-MS remains a viable and robust method, its reliance on a chemical derivatization step adds complexity and potential for error. The modern analytical paradigm, LC-MS/MS, offers a more direct, sensitive, and high-throughput approach by analyzing these polar compounds in their native form. The selection of the appropriate methodology depends on the specific application, required sensitivity, and available resources. However, in all cases, the integrity of the data can be no better than the integrity of the reference standard used for calibration.

References

  • Centre d'expertise en analyse environnementale du Québec. (n.d.). Determination of Aryloxyacid Pesticides by GC-MS After C-18 Extraction and Esterification. Canada Commons.
  • Laganà, A., Fago, G., & Marino, A. (1998). Determination of aryloxyphenoxypropionic acid herbicides in water using different solid-phase extraction procedures and liquid chromatography-diode array detection. Journal of Chromatography A, 796(2), 309-318. Available at: [Link]

  • CPAchem. (n.d.). Pesticides. Retrieved from CPAchem website. Available at: [Link]

  • Zhang, Z., et al. (2025). Detection of aristolochic acids based on chemical derivatization and GC–MS/MS. Journal of the Iranian Chemical Society. Available at: [Link]

  • Laganà, A., Fago, G., & Marino, A. (1998). Determination of ariloxyphenoxypropionic acid herbicides in waters using different solid phase extraction procedures and Liquid Chromatography-Diode Array Detector. IRIS. Available at: [Link]

  • Laganà, A., Fago, G., & Marino, A. (1998). Determination of aryloxyphenoxypropionic acid herbicides in water using different solid-phase extraction procedures and liquid chromatography–diode array detection. Journal of Chromatography A, 796(2), 309-318. Available at: [Link]

  • Das, B. S. (2005). Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification. American Laboratory. Available at: [Link]

  • Shimadzu. (n.d.). Highly Polar Pesticide Multi-Residue Analysis in Food Safety by LC-MS/MS. Available at: [Link]

  • Lipps, W., Mizuno, Y., & Sakai, T. (n.d.). Determination of Regulated Polar Pesticides and Herbicides in Water by LC-MS/MS. Shimadzu Scientific Instruments. Available at: [Link]

  • Sakkas, V. A., Lambropoulou, D. A., & Albanis, T. A. (2002). Determination of acid herbicides in water by LC/MS/MS. ResearchGate. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. Available at: [Link]

  • Nguyen, T. D., & Chu, B. Q. (2022). Analysis of highly polar pesticides in foods by LC-MS/MS. Vietnam Journal of Science and Technology. Available at: [Link]

  • PROOF-ACS. (n.d.). Reference materials. Retrieved from PROOF-ACS website. Available at: [Link]

  • AOCS. (2024). Report of Certification for 0610-A7. Available at: [Link]

  • Zhang, Z., et al. (2025). Detection of aristolochic acids based on chemical derivatization and GC–MS/MS. ResearchGate. Available at: [Link]

  • Jansson, M., & Schlosser, E. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent Technologies. Available at: [Link]

  • ARO Scientific. (n.d.). Certified Reference Materials (CRM) and Standards. Retrieved from ARO Scientific website. Available at: [Link]

  • Request PDF. (n.d.). Synthesis and herbicid activity of aryloxyacetic acids and amides of aryloxy acetic acids containing cycloacetal fragment. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2019). Synthesis and herbicidal activity of aryloxyacetic acid derivatives as HPPD inhibitors. Beilstein Archives. Available at: [Link]

  • Ciesielski, T. (Ed.). (2023). Analysis of Residues in Environmental Samples. MDPI. Available at: [Link]

  • Texas Department of Agriculture. (n.d.). Regulated Herbicides. Retrieved from Texas Department of Agriculture website. Available at: [Link]

  • Lee, H. K., Kim, Y. H., & Park, J. H. (1989). A process for preparing aryloxyacetic acid derivatives. Google Patents.
  • Samarghandi, M. R., et al. (2017). Residue Analysis of Pesticides, Herbicides, and Fungicides in Various Water Sources Using Gas Chromatography-Mass. Polish Journal of Environmental Studies, 26(5). Available at: [Link]

  • Food Safety and Standards Authority of India. (n.d.). Manual of Methods of Analysis of Foods: Pesticide Residues. Available at: [Link]

  • Funazo, K., Tanaka, M., & Shono, T. (1993). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of Chromatography, 637(1), 59-65. Available at: [Link]

  • Ciesielski, T. (Ed.). (2023). Analysis of Residues in Environmental Samples. ResearchGate. Available at: [Link]

  • Regulations.gov. (n.d.). 2,4-D. Retrieved from Regulations.gov. Available at: [Link]

  • Request PDF. (n.d.). Extraction and derivatization of polar herbicides for GC-MS analyses. ResearchGate. Available at: [Link]

  • GRDC. (2022). Soil and plant tissue testing for herbicide residues – how can it help. Available at: [Link]

  • CPI International. (n.d.). Pesticides. Retrieved from CPI International website. Available at: [Link]

  • EPPO. (n.d.). List Herbicides. EPPO database on PP1 Standards. Available at: [Link]

  • Federal Register. (2010). Acetic Acid; Exemption from the Requirement of a Tolerance. Available at: [Link]

  • Wright, T. R., et al. (2010). Robust crop resistance to broadleaf and grass herbicides provided by aryloxyalkanoate dioxygenase transgenes. Proceedings of the National Academy of Sciences, 107(47), 20240-20245. Available at: [Link]

  • Baker, D. R., & Fenyes, J. G. (1991). Process for preparation of alpha-aryloxy acetic acids and their salts. Google Patents.
  • International Atomic Energy Agency. (n.d.). Quality Control of Pesticide Products. Available at: [Link]

Sources

Validating Purity of Phenoxyacetic Acid Intermediates for Drug Synthesis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenoxyacetic acid (PAA) is a critical scaffold in the synthesis of beta-lactam antibiotics (e.g., Penicillin V) and various PPAR agonists. In pharmaceutical manufacturing, the purity of PAA is not merely a specification—it is a determinant of downstream catalytic efficiency and API safety.[1]

The primary challenge in PAA validation is the detection of phenol (a toxic, unreacted starting material) and polychlorinated byproducts (if chloroacetic acid quality is compromised). While HPLC remains the industry workhorse, Quantitative NMR (qNMR) has emerged as a superior orthogonal method for absolute purity determination without the need for reference standards of every impurity.[2]

This guide provides a validated comparison of these methodologies, supported by experimental protocols and decision frameworks.

Critical Impurity Profiling

To validate purity, one must first understand the genesis of impurities. The synthesis of PAA via the Williamson ether synthesis involves the reaction of phenol with chloroacetic acid under alkaline conditions.

Figure 1: Impurity Genesis in PAA Synthesis

The following diagram illustrates the reaction pathway and the origin of critical impurities (Phenol, glycolic byproducts, and inorganic salts).

PAA_Synthesis_Impurities Phenol Phenol (Starting Material) Intermediate Sodium Phenoxide Phenol->Intermediate Deprotonation Imp_Phenol Residual Phenol (Toxic Impurity) Phenol->Imp_Phenol Incomplete Conversion Cl_Acid Chloroacetic Acid Imp_Salt NaCl / Glycolic Acid (Process Residues) Cl_Acid->Imp_Salt Hydrolysis NaOH NaOH (Base) PAA Phenoxyacetic Acid (Target Product) Intermediate->PAA + Cl-Acid SN2 Reaction Imp_Bis Bis-phenoxy Byproducts (Side Reaction) Intermediate->Imp_Bis Over-alkylation

Caption: Figure 1. Reaction pathway highlighting the persistence of unreacted Phenol and generation of side-products.

Method A: High-Performance Liquid Chromatography (RP-HPLC)

Role: Routine QC, Trace Impurity Detection (LOD < 0.05%).

HPLC is the standard for detecting trace phenol due to its high UV sensitivity. However, it relies heavily on the availability of high-purity reference standards for response factor calculation.

Experimental Protocol: RP-HPLC-UV

Objective: Separate PAA from Phenol and Chloroacetic acid.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (Suppresses ionization of PAA, sharpening peaks).

    • Solvent B: Acetonitrile (HPLC Grade).[2]

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold for polar impurities).

    • 2-15 min: 10%

      
       70% B (Linear gradient).
      
    • 15-20 min: 70% B (Wash).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm (Optimized for Phenol/PAA aromatic rings) and 210 nm (for Chloroacetic acid).

  • Temperature: 30°C.

Self-Validating System Suitability (SST)

To ensure the data is trustworthy, the system must pass these criteria before every run:

  • Resolution (

    
    ): 
    
    
    
    between Phenol (RT ~6.1 min) and PAA (RT ~8.5 min).
  • Tailing Factor (

    
    ): 
    
    
    
    for the PAA peak (Ensures no secondary interactions with silanols).
  • Precision: RSD

    
     for 5 replicate injections of the standard.
    

Method B: Quantitative NMR (qNMR)

Role: Primary Reference Method, Absolute Purity Assessment.[2]

qNMR is the "Truth-Teller." It calculates purity based on molar ratios of protons, independent of UV extinction coefficients. It is the only method to validate the "100% mass balance" without specific impurity standards.

Experimental Protocol: 1H-qNMR

Objective: Determine absolute purity using an Internal Standard (IS).

  • Internal Standard Selection: Maleic Acid (TraceCERT® grade).

    • Why? High purity, non-hygroscopic, and provides a sharp singlet at

      
       6.3 ppm, distinct from PAA aromatics (
      
      
      
      6.9-7.4 ppm) and methylene (
      
      
      4.6 ppm).
  • Solvent: DMSO-

    
     (Ensures complete solubility of both PAA and Maleic Acid).
    
  • Sample Preparation:

    • Weigh ~20 mg PAA sample (

      
      ) and ~10 mg Maleic Acid (
      
      
      
      ) into the same vial using a microbalance (precision
      
      
      mg).
    • Dissolve in 0.6 mL DMSO-

      
      .
      
  • Acquisition Parameters (Critical for Accuracy):

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 60 seconds (Must be 
      
      
      
      of the slowest relaxing proton to ensure full magnetization recovery).
    • Scans: 16 or 32 (Sufficient for S/N > 150).

Self-Validating Step: T1 Measurement

Before the quantitative run, perform an Inversion Recovery experiment. If the


 of the PAA aromatic protons is 4.5s, the relaxation delay must be set to at least 

. Failure to do this results in under-integration and false purity values.

Calculation:



Where 

=Integral area,

=Number of protons,

=Molecular weight,

=Mass.[2][3][4][5][6]

Comparative Data Analysis

The following table summarizes the performance characteristics of both methods based on validation studies (ICH Q2(R1) guidelines).

ParameterRP-HPLC (UV @ 270nm)1H-qNMR (400 MHz)
Specificity High (Separates isomers)High (Structural fingerprint)
Linearity (

)

(0.1 - 1000 µg/mL)

(Mass independent)
LOD (Limit of Detection) 0.03% (Excellent for trace phenol)~0.5% (Limited by S/N ratio)
Precision (RSD) 0.5 - 1.0%< 0.2% (Superior accuracy)
Reference Standard Required for every impurityNot Required (Only 1 IS needed)
Throughput High (Automated injections)Low (Manual processing)

Scientist's Note: HPLC is superior for ensuring you meet the "Not More Than 0.1%" limit for phenol. qNMR is superior for assaying the PAA reagent itself to ensure stoichiometry in the next synthetic step.

Decision Framework: Which Method to Use?

Use this logic flow to select the appropriate validation tool for your stage of development.

Method_Selection Start Start: PAA Purity Check Goal What is the primary goal? Start->Goal Trace Trace Impurity Detection (e.g., Phenol < 0.1%) Goal->Trace Safety / QC Absolute Absolute Assay / Potency (e.g., Yield Calculation) Goal->Absolute Synthesis / R&D Standard_Avail Are Ref Standards Available? Trace->Standard_Avail qNMR Method: 1H-qNMR Absolute->qNMR Primary Choice HPLC Method: RP-HPLC-UV Standard_Avail->HPLC Yes GCMS Method: GC-MS (Derivatization Req.) Standard_Avail->GCMS No / Volatiles

Caption: Figure 2. Decision tree for selecting HPLC vs. qNMR based on analytical goals.

References

  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).[7] (2006).[7][8][9] [Link]

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (2010).[10] [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.